molecular formula C19H30N2O5S B2693036 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide CAS No. 921926-55-8

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide

Cat. No. B2693036
CAS RN: 921926-55-8
M. Wt: 398.52
InChI Key: DUKAKNGPBXYGHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety, which is a common structural motif in many biologically active compounds. This structure can interact with specific cellular targets, aiding in the development of novel therapies.


Chemical Reactions Analysis

The isoquinoline moiety in the compound can undergo various chemical reactions. For example, it can participate in [4+2] cycloaddition reactions with o-quinone methides .


Physical And Chemical Properties Analysis

The compound is likely to be a high-melting, thermostable crystalline substance, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of tetrahydroisoquinoline derivatives . The process involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This method of synthesis leads to the tetrahydroisoquinoline core .

Biological Activity

Tetrahydroisoquinolines (THIQs), which include this compound, are widely distributed in nature as alkaloids . They have diverse broad-spectrum biological activity and are used in medicinal chemistry . They are considered ‘privileged scaffolds’ for identifying, designing, and synthesizing novel biologically active derivatives .

Drug Development

THIQs are used in drug development for a range of conditions, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds, and treatments for Parkinson’s disease .

Synthesis of Natural Products and Pharmaceuticals

1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

Influenza Virus Treatment

Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from this compound, have been evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .

Treatment of Parkinson’s Disease

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, is isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease . It behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Oxidative α-Cyanation

The compound has been used in a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) at an ambient temperature via DDQ oxidation .

Synthesis of Novel THIQ Analogs

The THIQ heterocyclic scaffold, which includes this compound, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S/c1-5-14(6-2)19(22)20-8-10-27(23,24)21-9-7-15-11-17(25-3)18(26-4)12-16(15)13-21/h11-12,14H,5-10,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAKNGPBXYGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide

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